Cas no 1361530-44-0 (5-Chloro-2-(perchlorophenyl)pyridine-3-methanol)

5-Chloro-2-(perchlorophenyl)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
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- 5-Chloro-2-(perchlorophenyl)pyridine-3-methanol
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- インチ: 1S/C12H5Cl6NO/c13-5-1-4(3-20)12(19-2-5)6-7(14)9(16)11(18)10(17)8(6)15/h1-2,20H,3H2
- InChIKey: HBQFEGDQNDUUFM-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(=C(C=1C1C(=CC(=CN=1)Cl)CO)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 319
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 33.1
5-Chloro-2-(perchlorophenyl)pyridine-3-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013028544-250mg |
5-Chloro-2-(perchlorophenyl)pyridine-3-methanol |
1361530-44-0 | 97% | 250mg |
489.60 USD | 2021-06-22 | |
Alichem | A013028544-500mg |
5-Chloro-2-(perchlorophenyl)pyridine-3-methanol |
1361530-44-0 | 97% | 500mg |
790.55 USD | 2021-06-22 | |
Alichem | A013028544-1g |
5-Chloro-2-(perchlorophenyl)pyridine-3-methanol |
1361530-44-0 | 97% | 1g |
1,579.40 USD | 2021-06-22 |
5-Chloro-2-(perchlorophenyl)pyridine-3-methanol 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
5-Chloro-2-(perchlorophenyl)pyridine-3-methanolに関する追加情報
5-Chloro-2-(perchlorophenyl)pyridine-3-methanol (CAS No. 1361530-44-0): A Comprehensive Overview
The compound 5-Chloro-2-(perchlorophenyl)pyridine-3-methanol (CAS No. 1361530-44-0) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and versatility in chemical synthesis. The perchlorophenyl group attached to the pyridine ring introduces a high degree of electron-withdrawing character, making this compound particularly interesting for researchers in the fields of material science, drug discovery, and catalysis.
Recent studies have highlighted the importance of pyridine derivatives in the development of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The presence of the perchlorophenyl group in this compound enhances its ability to act as a ligand in such systems, potentially leading to novel materials with tailored properties for gas storage, sensing, and catalytic applications. Furthermore, the methanol substituent at position 3 of the pyridine ring introduces hydrophilic properties, which can be advantageous in wetting and solubility-related applications.
The synthesis of 5-Chloro-2-(perchlorophenyl)pyridine-3-methanol involves a multi-step process that typically includes nucleophilic aromatic substitution and subsequent functionalization. Researchers have explored various reaction conditions to optimize the yield and purity of this compound. For instance, recent advancements in catalytic systems using transition metals like palladium have enabled more efficient coupling reactions, which are critical for constructing the perchlorophenyl moiety.
In terms of physical properties, this compound exhibits a high melting point due to its rigid structure and strong intermolecular hydrogen bonding capabilities. The methanol group contributes significantly to these properties by forming hydrogen bonds with neighboring molecules. Additionally, the compound's UV-vis spectrum reveals strong absorption bands in the visible region, which could be exploited for applications in optoelectronics and photovoltaics.
One of the most promising areas of research involving 5-Chloro-2-(perchlorophenyl)pyridine-3-methanol is its potential use as a precursor for bioactive molecules. The pyridine ring is known to interact with various biological targets, including enzymes and receptors, making this compound a valuable starting material for drug discovery programs. Recent studies have demonstrated that derivatives of this compound can modulate key cellular pathways involved in inflammation and neurodegenerative diseases.
Moreover, the perchlorophenyl group imparts exceptional stability to the molecule under harsh chemical conditions, making it suitable for use in industrial processes where robustness is required. This stability has led to its consideration as an additive in polymer formulations, where it can enhance thermal and mechanical properties without compromising processability.
In conclusion, 5-Chloro-2-(perchlorophenyl)pyridine-3-methanol (CAS No. 1361530-44-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and material science, positions it as a key player in the development of next-generation materials and therapeutic agents.
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